3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine
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Overview
Description
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C11H9BrClN3. This compound is part of the pyridine family, which is known for its significant biological and therapeutic value . Pyridine derivatives are commonly used in pharmaceuticals, agrochemicals, and dyestuff fields .
Preparation Methods
The synthesis of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions . One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves obtaining 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Chemical Reactions Analysis
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Cyclization: The compound can form imidazopyridines through cyclization reactions promoted by bromination.
Scientific Research Applications
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with molecular targets and pathways. The compound’s pyridine moiety allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine can be compared with other pyridine derivatives such as:
2-bromo-5-chloropyridine: Used in agrochemicals and pharmaceuticals.
2-amino-5-bromopyridine: Utilized in the synthesis of polycyclic azaarenes.
3-bromoimidazo[1,2-a]pyridines: Formed through cyclization reactions and have varied medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and its ability to undergo diverse chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3/c12-10-5-8(13)6-15-11(10)16-7-9-3-1-2-4-14-9/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNDLLJMYXMBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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